2-Fluoro-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid
Description
2-Fluoro-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C11H11FN2O2 |
|---|---|
Molecular Weight |
222.22 g/mol |
IUPAC Name |
2-fluoro-3-(1-methylbenzimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C11H11FN2O2/c1-14-9-5-3-2-4-8(9)13-10(14)6-7(12)11(15)16/h2-5,7H,6H2,1H3,(H,15,16) |
InChI Key |
QGBRRCYRZPGDMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CC(C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-Fluoro-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1H-benzimidazole: A simpler analog with similar biological activities.
3-(1-Methyl-1H-benzo[d]imidazol-2-yl)propanoic acid: Lacks the fluorine atom but shares the core structure.
Uniqueness
2-Fluoro-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid is unique due to the presence of both the fluorine atom and the propanoic acid side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
2-Fluoro-3-(1-methyl-1H-benzo[d]imidazol-2-yl)propanoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H12FN3O2
- Molecular Weight : 251.24 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antiviral, antibacterial, and anti-inflammatory agent.
Antiviral Activity
Recent studies indicate that compounds with a benzimidazole core exhibit significant antiviral properties. For instance, derivatives similar to this compound have shown activity against viruses such as HSV-1 and VSV. The mechanism involves inhibiting viral replication through interference with viral enzymes.
Antibacterial Activity
The compound's antibacterial properties have also been evaluated. It demonstrates activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its effectiveness.
Anti-inflammatory Activity
In vivo studies have shown that derivatives of this compound can reduce inflammation markers in mouse models. The compound was administered intraperitoneally, demonstrating a significant reduction in carrageenan-induced edema.
Case Study 1: Antiviral Efficacy
A study involving the evaluation of various benzimidazole derivatives against HSV-1 found that modifications to the propanoic acid moiety significantly enhanced antiviral activity. The study concluded that the introduction of fluorine atoms improved the compound's interaction with viral enzymes.
Case Study 2: Antibacterial Properties
In another investigation, researchers synthesized a series of benzimidazole derivatives, including this compound, and tested them against a panel of bacteria. The results indicated that specific structural modifications led to increased potency against resistant strains.
The biological activity of this compound is largely attributed to its ability to interfere with critical biological processes in pathogens:
- Antiviral Mechanism : Inhibition of viral replication by targeting specific viral enzymes.
- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis and function.
- Anti-inflammatory Mechanism : Modulation of pro-inflammatory cytokines and reduction of immune cell activation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
